Cas no 929193-11-3 (Quinazoline, 6-iodo-2-methyl-)

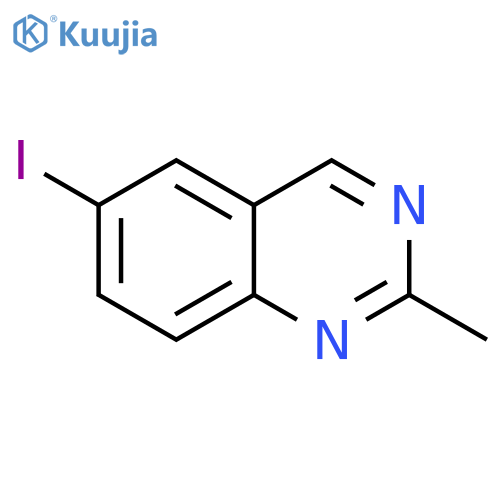

Quinazoline, 6-iodo-2-methyl- structure

商品名:Quinazoline, 6-iodo-2-methyl-

Quinazoline, 6-iodo-2-methyl- 化学的及び物理的性質

名前と識別子

-

- Quinazoline, 6-iodo-2-methyl-

- 929193-11-3

- 6-iodo-2-methylquinazoline

- SCHEMBL4539180

-

- インチ: InChI=1S/C9H7IN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3

- InChIKey: BPAQAPRVFPJRFE-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=CC=C(C=C2C=N1)I

計算された属性

- せいみつぶんしりょう: 269.96540Da

- どういたいしつりょう: 269.96540Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

Quinazoline, 6-iodo-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM219081-1g |

6-Iodo-2-methylquinazoline |

929193-11-3 | 97% | 1g |

$759 | 2021-08-04 | |

| Chemenu | CM219081-1g |

6-Iodo-2-methylquinazoline |

929193-11-3 | 97% | 1g |

$759 | 2022-08-31 | |

| Alichem | A189010832-1g |

6-Iodo-2-methylquinazoline |

929193-11-3 | 97% | 1g |

$828.24 | 2023-08-31 | |

| Crysdot LLC | CD00000515-1g |

6-Iodo-2-methylquinazoline |

929193-11-3 | 97% | 1g |

$804 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749427-1g |

6-Iodo-2-methylquinazoline |

929193-11-3 | 98% | 1g |

¥7677.00 | 2024-04-25 |

Quinazoline, 6-iodo-2-methyl- 関連文献

-

1. Water

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

929193-11-3 (Quinazoline, 6-iodo-2-methyl-) 関連製品

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量